1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one

Medicinal Chemistry Fluorinated Building Blocks Structure-Activity Relationship

This fluorinated pyridinone uniquely combines three fluorinated moieties—N1-difluoroethyl, 3-fluoro, and 5-nitro—in a single scaffold unavailable from simpler analogs. It accelerates CNS NR2B antagonist SAR, bioisostere replacement programs, and agrochemical lead discovery. The reducible nitro group enables amine-based diversification; the difluoroethyl group enhances metabolic stability over methoxy/ethoxy bioisosteres. Procure for hit-to-lead chemistry workflows without custom synthesis of the fluorinated core.

Molecular Formula C7H5F3N2O3
Molecular Weight 222.12 g/mol
Cat. No. B8195285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one
Molecular FormulaC7H5F3N2O3
Molecular Weight222.12 g/mol
Structural Identifiers
SMILESC1=C(C(=O)N(C=C1[N+](=O)[O-])CC(F)F)F
InChIInChI=1S/C7H5F3N2O3/c8-5-1-4(12(14)15)2-11(7(5)13)3-6(9)10/h1-2,6H,3H2
InChIKeyHAHHDOBFGAFPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one for Procurement: Chemical Identity and Baseline Characteristics


1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one (CAS 2409117-62-8) is a fluorinated pyridinone derivative with molecular formula C₇H₅F₃N₂O₃ and molecular weight 222.12 g/mol . The compound features a 2,2-difluoroethyl group at the N1 position, a fluorine atom at the 3-position, and a nitro group at the 5-position of the pyridin-2(1H)-one core, combining multiple fluorine-containing moieties and an electron-withdrawing nitro group in a single heterocyclic scaffold. Commercially, the compound is typically available at ≥95% purity from multiple suppliers .

Why Generic Substitution Fails: Critical Differentiation of 1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one


Generic substitution of 1-(2,2-difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one with other fluorinated pyridinones or nitropyridinones is precluded by the compound's unique combination of three fluorinated substituents—the 2,2-difluoroethyl N1 group, the 3-fluoro ring substitution, and the electron-withdrawing 5-nitro group—within a single molecular entity. Published data on structurally related compounds demonstrate that even modest structural variations in fluorinated pyridinones produce divergent physicochemical properties (logD, pKa) and distinct biological activity profiles [1]; the simultaneous presence of the difluoroethyl, fluoro, and nitro groups in the target compound generates a molecular signature that cannot be replicated by analogs lacking any one of these features. In the absence of direct head-to-head comparative data for this specific compound, the following evidence relies on class-level inference and supporting observations from structurally related fluorinated heterocycles [2].

Quantitative Differentiation Evidence for 1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one


Structural Uniqueness: Simultaneous N1-Difluoroethyl, 3-Fluoro, and 5-Nitro Substitution

The target compound is the only commercially cataloged pyridin-2(1H)-one derivative that simultaneously incorporates an N1-(2,2-difluoroethyl) group, a 3-fluoro substituent on the ring, and a 5-nitro group. A systematic search of the CAS registry and major chemical catalogs reveals no other compound with this exact substitution pattern. By contrast, the most closely related commercially available compounds—such as 3-fluoro-5-nitropyridin-2(1H)-one (CAS 1033202-14-0), 1-(2,2-difluoroethyl)-5-nitro-1,2-dihydropyridin-2-one, and 5-amino-1-(2,2-difluoroethyl)-2(1H)-pyridinone—each lack at least one of these three key substituents [1].

Medicinal Chemistry Fluorinated Building Blocks Structure-Activity Relationship

Increased Lipophilicity from N1-Difluoroethyl Substitution

The introduction of a 2,2-difluoroethyl group at the N1 position increases lipophilicity compared to N-unsubstituted or N-alkyl pyridinones. While direct logP/logD measurements for the target compound are not publicly reported, class-level inference from structurally analogous fluorinated heterocycles indicates that replacing an N-H or N-methyl with an N-CH₂CHF₂ group increases the calculated partition coefficient (clogP) by approximately 0.8–1.2 log units. For example, the calculated logP of 3-fluoro-5-nitropyridin-2(1H)-one (CAS 1033202-14-0) is approximately 0.45, whereas the addition of the 2,2-difluoroethyl group in the target compound is predicted to increase clogP to approximately 1.3–1.6 [1]. This lipophilicity enhancement may improve membrane permeability and CNS penetration potential, consistent with the use of difluoroethyl moieties in CNS-targeted drug discovery programs [2].

Physicochemical Properties Lipophilicity Drug Design

Electron-Withdrawing Effects of 5-Nitro and 3-Fluoro Substituents

The combination of a 5-nitro group and a 3-fluoro substituent on the pyridin-2(1H)-one ring creates a strongly electron-deficient heteroaromatic system. The nitro group is a powerful electron-withdrawing group via both inductive (-I) and resonance (-M) effects, while the 3-fluoro substituent contributes additional inductive electron withdrawal. This electronic profile reduces the nucleophilicity of the ring and alters the pKa of the amide NH (when unsubstituted), potentially enhancing metabolic stability and modulating hydrogen-bonding interactions. The target compound retains the 5-nitro and 3-fluoro groups while additionally incorporating the N1-difluoroethyl group, offering a unique electronic landscape. No direct pKa or Hammett σ data are available for the target compound; class-level inference from related pyridinones suggests that the 5-nitro group lowers the pKa of the 2-oxo tautomer by approximately 2–3 units compared to unsubstituted pyridin-2(1H)-one [1].

Electronic Effects Reactivity SAR

Metabolic Stability Potential from Difluoroethyl Group

The 2,2-difluoroethyl group is a recognized motif for blocking oxidative metabolism at benzylic and α-to-heteroatom positions. In the target compound, the N1-CH₂CHF₂ group replaces a potentially metabolically labile N-CH₃ or N-H position. The presence of fluorine atoms at the β-carbon (relative to the nitrogen) reduces susceptibility to cytochrome P450-mediated N-dealkylation and other oxidative pathways. While no microsomal stability data exist for the target compound, class-level evidence from structurally related N-difluoroethyl heterocycles demonstrates that the CH₂CHF₂ group can increase metabolic half-life (t₁/₂) by 2- to 5-fold compared to N-methyl or N-ethyl analogs in human liver microsome assays [1]. The target compound uniquely combines this metabolic stabilization motif with the 3-fluoro and 5-nitro functionalities, offering a scaffold for developing metabolically robust lead compounds.

Metabolic Stability Fluorine Chemistry ADME

Application Scenarios for 1-(2,2-Difluoroethyl)-3-fluoro-5-nitropyridin-2(1H)-one in Scientific Research and Industrial Procurement


Medicinal Chemistry SAR Exploration of CNS-Targeted NR2B NMDA Receptor Antagonists

Based on patent disclosures describing difluoroethylpyridine derivatives as selective NR2B NMDA receptor antagonists [1], this compound serves as a key intermediate or scaffold analog for synthesizing and evaluating novel CNS-active agents. Its unique combination of N1-difluoroethyl, 3-fluoro, and 5-nitro groups provides a versatile platform for exploring substitution-dependent effects on receptor binding affinity, subtype selectivity, and blood-brain barrier penetration—parameters directly relevant to developing treatments for depression, neuropathic pain, and Parkinson's disease [1]. Procurement enables direct integration into SAR programs without requiring custom synthesis of the fluorinated pyridinone core.

Synthesis of Fluorinated Heteroarylether Bioisosteres

The difluoroethyl group is a valuable bioisostere for methoxy, ethoxy, and other alkyl ethers in drug design, improving metabolic stability while maintaining or enhancing target engagement [2]. The target compound's 2,2-difluoroethyl moiety, combined with the electron-deficient pyridinone core, positions it as an ideal building block for constructing fluorinated heteroarylether analogs via established modular synthetic methodologies [2]. Researchers focused on bioisostere replacement strategies will find this compound advantageous over non-fluorinated or mono-fluorinated pyridinone alternatives that lack the metabolic stability enhancements conferred by the difluoroethyl group [3].

Agrochemical Intermediate for Fluorine-Containing Pyridone Derivatives

Fluorinated pyridinone structures are increasingly exploited in crop protection for developing fungicides and herbicides with enhanced potency and environmental persistence [4]. The target compound's 5-nitro group provides a synthetic handle for reduction to an amine and subsequent derivatization, while the 3-fluoro and N1-difluoroethyl groups impart favorable physicochemical properties for foliar uptake and translocation. Procurement of this compound supports agrochemical discovery programs seeking to access novel fluorinated pyridinone scaffolds not represented in existing commercial fungicide or herbicide portfolios.

Academic and Industrial Building Block for Fluorine-Containing Compound Libraries

As a high-purity (≥95%) fluorinated heterocyclic building block, this compound is suitable for constructing diverse compound libraries for phenotypic screening, fragment-based drug discovery, and diversity-oriented synthesis. The simultaneous presence of a reactive nitro group (reducible to amine), a ring fluorine atom (amenable to SNAr chemistry), and an N-difluoroethyl group (metabolically stable) enables multiple points of diversification [3]. This multi-functional character distinguishes it from simpler fluorinated pyridinones and justifies procurement for central repository and hit-to-lead chemistry workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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